1-Formyl-4-methyl-3-oxopiperazine

Aldehyde oxidase Metabolic clearance Drug–enzyme interaction

1-Formyl-4-methyl-3-oxopiperazine is a functionalized piperazinone derivative (C₆H₁₀N₂O₂, MW 142.15 g/mol) characterized by a formyl substituent at N1, a methyl group at N4, and a ketone at C3. The compound is supplied at ≥95% purity, with orthogonal analytical release documentation including NMR, HPLC, and GC.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B8572934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formyl-4-methyl-3-oxopiperazine
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)C=O
InChIInChI=1S/C6H10N2O2/c1-7-2-3-8(5-9)4-6(7)10/h5H,2-4H2,1H3
InChIKeyXWXZAWPYXSSZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Formyl-4-methyl-3-oxopiperazine (CAS 65464-14-4) – Technical Baseline for Sourcing and Selection in Medicinal Chemistry


1-Formyl-4-methyl-3-oxopiperazine is a functionalized piperazinone derivative (C₆H₁₀N₂O₂, MW 142.15 g/mol) characterized by a formyl substituent at N1, a methyl group at N4, and a ketone at C3 . The compound is supplied at ≥95% purity, with orthogonal analytical release documentation including NMR, HPLC, and GC . This specific substitution pattern distinguishes it within the broader class of N-formylpiperazines and 3-oxopiperazines, which are widely exploited as privileged scaffolds and synthetic intermediates in drug discovery programs targeting peptidergic receptors, kinase inhibitors, and neuroprotective agents [1].

Why 1-Formyl-4-methyl-3-oxopiperazine Cannot Be Replaced by Generic N-Formylpiperazines or 3-Oxopiperazines in Rigorous Research


Simpler homologs—such as 1-formylpiperazine (no oxo group, no N4-methyl), 1-formyl-4-methylpiperazine (no oxo), or 4-methyl-3-oxopiperazine (no formyl)—lack the precise spatial and electronic topography that determines both chemical reactivity and biological recognition for downstream targets [1]. The tripartite substitution pattern uniquely combines an electrophilic aldehyde handle for C–C bond formation, a tertiary amide-carbonyl that modulates ring conformation and polarity [2], and an N-methyl group that blocks metabolic N-oxidation and N-dealkylation pathways that rapidly degrade unsubstituted piperazines in hepatic microsomal systems [3]. Procurement of a generic analog where any one of these three groups is absent renders the substitute unfit for the same synthetic sequence or SAR series, as demonstrated quantitatively below.

Head-to-Head Quantitative Evidence for 1-Formyl-4-methyl-3-oxopiperazine Versus Closest Structural Analogs


Aldehyde Oxidase Inhibitory Activity: 1-Formyl-4-methyl-3-oxopiperazine vs. the 1,4-Dimethyl-3-oxopiperazine Scaffold in GDC-0834

The target compound shows minimal aldehyde oxidase (AO) inhibition (Ki = 200,000 nM against rabbit liver AO-catalyzed oxidation of N-methylnicotinamide) [1]. In stark contrast, GDC-0834—a clinical-stage BTK inhibitor containing a 1,4-dimethyl-3-oxopiperazine substructure—is a potent reversible AO inhibitor, with IC₅₀ values ranging from 0.86 to 1.87 μM across six structurally diverse human AO substrates [2]. This represents a >100-fold difference in AO engagement. The near-absence of AO inhibition for the formyl analog makes it a cleaner tool compound in cellular and in vivo models where AO-mediated clearance confounds pharmacokinetic readouts.

Aldehyde oxidase Metabolic clearance Drug–enzyme interaction

Metabolic Stability: N1-Formyl Substitution Avoids the Aldehyde Oxidase-Mediated Amide Hydrolysis That Destroys N1-Methyl-3-oxopiperazine-Containing Drugs

GDC-0834, which carries an N1-methyl group on its 3-oxopiperazine ring, undergoes rapid, NADPH-independent amide hydrolysis catalyzed by human aldehyde oxidase, generating a pharmacologically inactive metabolite M1. The intrinsic clearance (Vmax/Km) for M1 formation in human liver microsomes was 23- to 169-fold higher than in rat, dog, or monkey [1]. After oral dosing in humans, parent GDC-0834 plasma concentrations fell below the limit of quantitation (<1 ng/mL), with only M1 and its downstream metabolites detectable [1]. The target compound replaces the N1-methyl group with an N1-formyl group, which structurally eliminates the amide bond that serves as the substrate for AO-mediated hydrolysis, thereby predicted to avoid this high-clearance pathway entirely.

Drug metabolism Aldehyde oxidase Clearance prediction

Synthetic Versatility: The N1-Formyl Aldehyde Handle Enables Derivatization Paths Unavailable to 4-Methyl-3-oxopiperazine

1-Formyl-4-methyl-3-oxopiperazine possesses a reactive aldehyde group at N1 (SMILES: O=CN1CC(N(C)CC1)=O) that serves as a direct entry point for reductive amination with primary or secondary amines, Grignard and organolithium additions, Wittig olefination, and condensation with hydrazines or hydroxylamines. The comparator 4-methyl-3-oxopiperazine (CAS 34770-60-0) lacks this aldehyde and requires a separate formylation step to achieve equivalent reactivity—adding one synthetic transformation, reducing overall yield, and introducing additional purification burden . The pre-installed formyl group eliminates the need for post-functionalization of the N1 position, enabling convergent library synthesis in fewer steps.

Synthetic intermediate Reductive amination Building block

Bioisosteric Validation of the 3-Oxo-4-methylpiperazine Scaffold in Neonicotinoid Insecticides: Regioisomers Show Markedly Reduced Activity

In a landmark comparative study, 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (compound 4, containing the 4-methyl-3-oxopiperazine core) was demonstrated as a suitable bioisosteric replacement for the imidazolidine ring of imidacloprid, retaining insecticidal activity against cotton aphid (Aphis gossypii) [1]. In contrast, relocation of the carbonyl group to the 5-position (compound 5: 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-5-oxopiperazin-2-ylidenecyanamide) resulted in 'significantly decreased bioisosterism,' as did placement of the cyanoimino group further from the pyridine ring (compound 3a) [1]. A pharmacophore model attributed the superiority of the 3-oxo regioisomer to better overlap of key pharmacophore elements with imidacloprid [1]. The 4-methyl-3-oxopiperazine substructure in the target compound is the identical scaffold validated in this system.

Bioisosterism Insecticidal activity Pharmacophore modeling

Bile Salt Hydrolase (BSH) Inhibitor SAR: 4-Methyl-3-oxopiperazine Substitution Abolishes Activity Versus 4-Methylpiperidine

In a systematic medicinal chemistry effort targeting gut bacterial bile salt hydrolases (BSH), the replacement of a 4-methylpiperidine substituent (compound 6) with a 4-methyl-3-oxopiperazine group (compound 39) resulted in a 'largely decreased activity' in the primary TMA inhibition assay [1]. This direct, within-series comparison demonstrates that the 3-oxopiperazine unit is not a silent replacement for a saturated piperidine ring; the introduction of the carbonyl group substantially alters the pharmacophore, presumably through changes in hydrogen-bonding capacity, ring electronics, and conformational preferences. The comparator data underscore that the 4-methyl-3-oxopiperazine substructure carries distinct biological recognition properties that cannot be inferred from its saturated piperidine or piperazine counterparts.

Bile salt hydrolase Gut microbiome Structure–activity relationship

Physicochemical Differentiation: 3-Oxo Group Reduces LogP and Increases Aqueous Solubility Relative to the Des-Oxo Analog

The des-oxo analog 1-formyl-4-methylpiperazine (CAS 7556-55-0) is a liquid with LogP values reported between −0.87 and −1.18 and an estimated aqueous solubility of approximately 699 g/L [1]. The target compound, 1-formyl-4-methyl-3-oxopiperazine, introduces a carbonyl at C3 that increases the hydrogen-bond acceptor count from 1 to 3, reduces the calculated LogP by an estimated 0.5–1.0 log units, and is obtained as a solid at ambient temperature (consistent with stronger intermolecular dipole–dipole interactions) . While direct experimental LogP for the target compound is not available in the public domain, the structural addition of a tertiary amide carbonyl universally shifts lipophilicity downward in piperazine series, a trend confirmed across multiple 3-oxopiperazine derivatives .

Lipophilicity Aqueous solubility Physicochemical properties

Validated Application Scenarios for 1-Formyl-4-methyl-3-oxopiperazine (CAS 65464-14-4) Within Drug Discovery and Chemical Biology


Parallel Library Synthesis via N1-Aldehyde Reductive Amination for Kinase or GPCR Hit-to-Lead

The pre-installed N1-formyl group enables direct, one-step reductive amination with diverse primary or secondary amines to generate focused libraries of N1-alkylated-4-methyl-3-oxopiperazines . This convergent approach eliminates the need for a separate N1-deprotection and formylation sequence, saving 1–2 synthetic steps per analog compared to starting from 4-methyl-3-oxopiperazine (CAS 34770-60-0) . The resulting library members retain the validated 3-oxopiperazine pharmacophore while rapidly probing N1-substituent SAR. This workflow directly supports medicinal chemistry campaigns targeting peptidergic GPCRs, kinases, or other targets where piperazinone scaffolds have demonstrated privileged status.

Metabolic Probe Development Where Aldehyde Oxidase-Mediated Clearance Must Be Avoided

The GDC-0834 clinical case demonstrated that N1-methyl-3-oxopiperazine-containing compounds undergo rapid, AO-mediated amide hydrolysis in humans, resulting in sub-quantifiable parent drug levels after oral administration . The N1-formyl substitution present in the target compound structurally precludes this hydrolytic pathway, as the formyl group does not constitute an amide bond susceptible to AO cleavage . This compound is therefore recommended as a core scaffold for designing metabolic probes, chemical biology tools, or early lead compounds where AO-mediated clearance would confound in vivo pharmacology or PK/PD interpretation. Its weak intrinsic AO inhibition (Ki ≈ 200 µM) further supports its suitability as an inert scaffold in AO-relevant systems.

Agrochemical Lead Generation Using the 4-Methyl-3-oxopiperazine Bioisostere of Imidacloprid

The 4-methyl-3-oxopiperazine ring system has been experimentally validated as a bioisosteric replacement for the imidazolidine ring of neonicotinoid insecticides, with compound 4 showing retained insecticidal activity against cotton aphid while the 5-oxo regioisomer failed . The target compound, bearing an N1-formyl group, provides a functionalized entry point into this scaffold family: the aldehyde can be elaborated to install the (6-chloropyridin-3-yl)methyl warhead or alternative heterocyclic recognition elements required for nicotinic acetylcholine receptor binding. This application scenario is particularly relevant for agrochemical discovery programs seeking novel neonicotinoid analogs with differentiated resistance profiles.

Structure–Activity Relationship Studies on Gut Microbiome Bile Salt Hydrolase Inhibitors

The direct SAR evidence from the BSH inhibitor program shows that 4-methyl-3-oxopiperazine substitution (compound 39) markedly differs from 4-methylpiperidine (compound 6) in modulating enzyme inhibitory activity . The target compound can serve as a versatile intermediate for appending diverse aryl or heteroaryl groups at the N1-aldehyde position, enabling systematic exploration of the steric and electronic requirements at this vector while keeping the 4-methyl-3-oxopiperazine core constant. This approach is directly applicable to second-generation BSH inhibitor design where the 4-methyl-3-oxopiperazine unit has already been characterized within the SAR series.

Quote Request

Request a Quote for 1-Formyl-4-methyl-3-oxopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.